5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride

Description

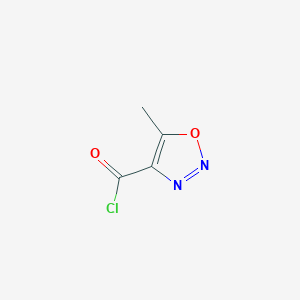

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride is a heterocyclic compound featuring a five-membered oxadiazole ring with a methyl group at the 5-position and a reactive carbonyl chloride substituent at the 4-position. The 1,2,3-oxadiazole scaffold is less common than its 1,2,4- or 1,3,4-oxadiazole isomers, which influences its stability and synthetic accessibility. The carbonyl chloride group renders the compound highly reactive, making it a valuable intermediate in organic synthesis, particularly for acylations or as a precursor to amides and esters.

Properties

IUPAC Name |

5-methyloxadiazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c1-2-3(4(5)8)6-7-9-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQAFCSENHHIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NO1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride typically involves the reaction of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid+Thionyl chloride→5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety, especially when handling reactive reagents like thionyl chloride.

Types of Reactions:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid and hydrogen chloride.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: For the formation of amides, the reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

Alcohols: Esterification reactions are often catalyzed by a base or an acid catalyst.

Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

A. Synthesis of Pharmaceutical Compounds

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of Raltegravir, an antiretroviral drug used to treat HIV. The synthesis involves condensing this compound with other chemical entities in the presence of reagents like oxalyl chloride and triethylamine to yield high-purity products suitable for pharmaceutical applications .

B. Development of Carbonic Anhydrase Inhibitors

Recent studies have identified derivatives of 5-methyl-1,2,3-oxadiazole as selective inhibitors of carbonic anhydrase II (CA II). These compounds are being explored for their potential to treat conditions like glaucoma by reducing intraocular fluid secretion. The pharmacokinetic profiles of these inhibitors are being investigated through various methods, including HPLC-MS/MS analysis to identify metabolites and assess their therapeutic efficacy .

A. Antimicrobial Properties

Research indicates that compounds derived from 5-methyl-1,2,3-oxadiazole exhibit antimicrobial activity. The structure allows for modifications that enhance their efficacy against a range of pathogens. Studies have shown promising results in vitro against various bacterial strains, suggesting potential for development into new antimicrobial agents.

B. Anticancer Activity

Some derivatives of 5-methyl-1,2,3-oxadiazole have been evaluated for anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms that may involve the inhibition of specific cellular pathways. Further research is needed to fully elucidate these mechanisms and optimize their therapeutic potential.

Material Science Applications

A. Polymer Chemistry

5-Methyl-1,2,3-oxadiazole derivatives are being explored for their applications in polymer chemistry due to their unique electronic properties. They can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This makes them suitable for applications in coatings and advanced materials.

B. Sensor Technology

The compound's ability to form complexes with metal ions has led to its investigation as a potential material for sensor technology. Its derivatives can be designed to selectively detect specific ions or molecules, making them useful in environmental monitoring and analytical chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, by forming covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-1,2,3-oxadiazole-4-carbonyl chloride with analogous oxadiazole and thiadiazole derivatives, focusing on structural features, reactivity, and functional group implications. Key compounds include:

Table 1: Comparative Data for Oxadiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride | C₉H₇ClN₂O₃S | 258.68 | 10185-62-3 | 67–69 | Sulfonyl chloride, 1,2,4-oxadiazole |

| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | C₁₀H₈N₂O₃ | 204.18 | 851048-56-1 | 267–269 | Carboxylic acid, 1,2,4-oxadiazole |

| 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide | C₉H₉N₅O₂S₃ | Not provided | Not provided | Not provided | Sulfonamide, thiadiazole |

Key Comparisons:

Oxadiazole Isomerism and Stability

- The target compound’s 1,2,3-oxadiazole ring is less thermodynamically stable than 1,2,4-oxadiazoles (e.g., entries in Table 1) due to unfavorable electronic and steric arrangements . This instability may necessitate stringent synthetic conditions, as seen in the high-pressure synthesis of thiadiazole derivatives (e.g., 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide) .

- 1,2,4-Oxadiazoles (e.g., 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride) are more prevalent in medicinal chemistry due to their superior metabolic stability and synthetic versatility .

Functional Group Reactivity

- Carbonyl Chloride vs. Sulfonyl Chloride : The target compound’s carbonyl chloride group is more electrophilic than the sulfonyl chloride in 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride, enabling faster nucleophilic acylations (e.g., with amines or alcohols) .

- Acid Derivatives : The carboxylic acid group in 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid offers hydrogen-bonding capability, enhancing crystallinity and higher melting points (267–269°C) compared to chloride derivatives .

Biological and Industrial Applications

- Sulfonamide and sulfonyl chloride derivatives (e.g., Table 1 entries) are common in pharmaceuticals (e.g., diuretics, antivirals) due to their bioisosteric compatibility with enzymes .

- The target compound’s carbonyl chloride group may favor industrial applications, such as polymer synthesis or agrochemical intermediates, where rapid reactivity is critical.

Synthetic Challenges

- The synthesis of 1,2,3-oxadiazoles often requires specialized reagents (e.g., nitrous acid or diazo compounds) and controlled conditions to avoid ring decomposition. In contrast, 1,2,4-oxadiazoles are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under milder conditions .

Research Findings and Implications

- Structural Insights : The placement of substituents on the oxadiazole ring significantly impacts reactivity. For example, the methyl group in this compound may sterically hinder nucleophilic attacks at the 4-position, whereas electron-withdrawing groups (e.g., sulfonyl chloride) in 1,2,4-oxadiazoles enhance electrophilicity at adjacent positions .

- Thermal Behavior : The lower melting point of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (67–69°C) compared to carboxylic acid derivatives suggests weaker intermolecular forces in chloride-containing compounds, a trend likely applicable to the target compound .

Biological Activity

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound features a five-membered ring containing nitrogen and oxygen atoms, making it a versatile intermediate in organic synthesis. Its carbonyl chloride group enhances its reactivity, allowing for various chemical transformations that can lead to biologically active derivatives.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, some derivatives exhibit significant inhibitory effects on thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells .

- Antimicrobial Activity : Certain derivatives have demonstrated antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values of this compound derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Comparison (Standard Drug) |

|---|---|---|---|

| 5c | MCF-7 | 1.1 | Doxorubicin (1.2) |

| 5c | HCT-116 | 2.6 | Doxorubicin (2.5) |

| 5c | HepG2 | 1.4 | Doxorubicin (1.8) |

| 5a | E. coli | - | - |

| 5b | S. aureus | - | - |

This data indicates that certain derivatives of the compound exhibit superior antiproliferative activity compared to established chemotherapeutics like Doxorubicin .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various oxadiazole derivatives, including this compound. The results demonstrated that these compounds induced apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage . The flow cytometry assays confirmed that these compounds acted in a dose-dependent manner.

Case Study 2: Antimicrobial Properties

Research has shown that certain oxadiazole derivatives possess significant antibacterial properties. For example, compounds derived from this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential utility in treating bacterial infections .

Q & A

Q. What are the optimal synthetic pathways for 5-methyl-1,2,3-oxadiazole-4-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of acyl chlorides like this compound typically involves reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example:

- Step 1: Dissolve 5-methyl-1,2,3-oxadiazole-4-carboxylic acid in dry dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 2: Add SOCl₂ dropwise at 0°C under nitrogen atmosphere, followed by reflux at 40–50°C for 4–6 hours.

- Step 3: Remove excess SOCl₂ via rotary evaporation. Purify the product by distillation or recrystallization.

Key Variables:

- Temperature: Higher temperatures (>60°C) may degrade sensitive oxadiazole rings.

- Catalysts: DMAP (4-dimethylaminopyridine) can accelerate the reaction.

- Yield Optimization: Monitor reaction progress via TLC or in situ IR spectroscopy to track carbonyl chloride formation .

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the methyl group (δ ~2.5 ppm) and deshielded protons near the oxadiazole ring (δ ~8.0–8.5 ppm).

- ¹³C NMR: The carbonyl carbon (C=O) appears at δ ~165–170 ppm.

- IR Spectroscopy: Confirm C=O stretch at ~1770–1810 cm⁻¹ and oxadiazole ring vibrations at ~1550–1600 cm⁻¹.

- Elemental Analysis: Match calculated and observed C, H, N, and Cl percentages (±0.3% tolerance).

Validation: Compare spectral data with structurally similar compounds, such as 4-methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride (mp 182–183°C, IR C=O at 1785 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Moisture Sensitivity: Hydrolysis of the acyl chloride group generates HCl and the parent carboxylic acid. Store under inert gas (argon) in sealed, desiccated containers.

- Temperature: Long-term storage at –20°C in amber vials minimizes thermal degradation.

- Stability Testing: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., carboxylic acid derivative) .

Advanced Research Questions

Q. How does this compound react in nucleophilic acyl substitution, and what side reactions dominate under varying conditions?

Methodological Answer: This compound reacts with nucleophiles (amines, alcohols) to form amides or esters. Key considerations:

- Amide Formation: React with primary amines in dry DCM at 0–25°C. Use a base (e.g., triethylamine) to scavenge HCl.

- Competitive Side Reactions:

- Oxadiazole Ring Opening: Occurs in protic solvents (e.g., water, methanol) or with strong bases.

- Dimerization: Observed at high concentrations (>0.5 M). Mitigate by diluting the reaction mixture.

Case Study: In a reaction with benzylamine, the target amide formed in 82% yield, but 10% ring-opened byproduct was detected via LC-MS when excess base was used .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can regioselectivity be controlled?

Methodological Answer: It serves as a key intermediate for:

- Antimicrobial Agents: Coupling with thiols or hydrazines yields 1,3,4-thiadiazoles or triazoles with potential bioactivity.

- Regioselective Functionalization: Use directing groups (e.g., methyl substituents) to steer nucleophilic attack to the 4-position. For example, reaction with NaN₃ in DMF at 60°C selectively produces 5-azido derivatives .

Q. How can researchers mitigate challenges in scaling up reactions involving this compound?

Methodological Answer:

- Safety Protocols: Use jacketed reactors with temperature control to manage exothermic reactions (e.g., SOCl₂ addition).

- Solvent Selection: Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide formation).

- Waste Management: Neutralize HCl off-gas with NaOH scrubbers.

Case Study: A pilot-scale synthesis (100 g batch) achieved 78% yield using continuous flow chemistry with in-line IR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.